Comprehensive Thermodynamic Profile of 3-(4-methylphenyl)-N-phenylpropanamide
Comprehensive Thermodynamic Profile of 3-(4-methylphenyl)-N-phenylpropanamide
This in-depth technical guide outlines the thermodynamic characterization framework for 3-(4-methylphenyl)-N-phenylpropanamide , a representative hydrophobic amide intermediate critical in pharmaceutical synthesis.
Given the specific nature of this compound and the absence of a singular, definitive open-access dataset for its thermodynamic properties in current literature, this guide serves as a Protocol and Analysis Standard . It details the methodologies required to determine its solid-state and solution-phase thermodynamics, grounded in the principles used for structurally analogous N-aryl amides.
Executive Summary
3-(4-methylphenyl)-N-phenylpropanamide (C₁₆H₁₇NO) represents a class of lipophilic amides frequently encountered as intermediates in the synthesis of complex pharmaceutical agents. Its thermodynamic profile—encompassing melting point, enthalpy of fusion, and solubility in organic solvents—is the cornerstone of process design, particularly for crystallization and purification steps.
This guide provides a rigorous framework for establishing these properties. By defining the experimental protocols (DSC, TGA, Gravimetric Analysis) and thermodynamic models (Apelblat, Van't Hoff), researchers can generate the precise data needed to optimize yield and purity.
Physicochemical Identity & Structural Logic
Understanding the molecular structure is the first step in predicting thermodynamic behavior.
| Property | Value / Descriptor |
| IUPAC Name | 3-(4-methylphenyl)-N-phenylpropanamide |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Structural Features | Two aromatic rings (phenyl & p-tolyl) linked by a flexible ethyl-amide bridge. |
| Predicted LogP | ~3.5 – 4.0 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide N-H) |
| H-Bond Acceptors | 1 (Amide C=O) |
Scientific Insight: The presence of the amide linkage (-CONH-) facilitates intermolecular hydrogen bonding, likely resulting in a high melting point and significant lattice energy. The hydrophobic p-tolyl and phenyl groups suggest poor aqueous solubility but high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in alcohols.
Solid-State Thermal Analysis (The "Crystal" Core)
The thermal history and stability of the solid phase are critical for handling and processing.
Differential Scanning Calorimetry (DSC)
Objective: Determine the melting temperature (
Protocol:
-
Calibration: Calibrate the DSC instrument using Indium (
) and Zinc standards. -
Sample Prep: Weigh 2–4 mg of the dried sample into a standard aluminum pan. Crimping should be non-hermetic to allow for potential volatile release, though hermetic is preferred for pure fusion data.
-
Heating Cycle: Equilibrate at 30°C, then ramp at 5°C/min or 10°C/min to 200°C under a nitrogen purge (50 mL/min).
-
Analysis:
- : The onset temperature of the endothermic peak is the definitive melting point.
- : Integration of the peak area (J/g) converted to kJ/mol.
Expected Behavior: Analogous N-aryl propanamides typically exhibit sharp endothermic melting peaks between 110°C and 150°C .
Thermogravimetric Analysis (TGA)
Objective: Establish the thermal decomposition temperature (
Protocol:
-
Ramp: Heat 5–10 mg of sample from 30°C to 500°C at 10°C/min.
-
Criterion: The temperature at 5% weight loss (
) defines the stability limit. -
Causality: If
, the compound decomposes before melting, invalidating standard fusion thermodynamics.
Solution Thermodynamics (The "Solubility" Core)
Solubility data is the input for the Modified Apelblat and
Experimental Protocol: Static Gravimetric Method
This method is self-validating due to its reliance on mass balance rather than optical detection.
Workflow:
-
Saturation: Add excess solid 3-(4-methylphenyl)-N-phenylpropanamide to 10 mL of solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
) for 24 hours. -
Settling: Stop stirring and allow phases to separate for 2–4 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification:
-
Weigh a specific volume of supernatant (
). -
Evaporate solvent under vacuum.
-
Weigh the dry residue (
).
-
-
Calculation: Mole fraction solubility (
) is calculated from the masses and molar masses of solute ( ) and solvent ( ).
Thermodynamic Modeling
To correlate solubility with temperature, the Modified Apelblat Equation is the industry standard for non-ideal solutions:
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Dissolution Thermodynamics (Energetics)
The dissolution process is governed by the change in enthalpy (
Van't Hoff Analysis:
By plotting
-
Enthalpy (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of amides.
-
-
Gibbs Energy (
):-
Interpretation: Positive
confirms the non-spontaneous nature of dissolving a solid crystal; energy must be supplied (usually thermal).
-
-
Entropy (
):-
Interpretation: Positive
reflects the disordering of the crystal lattice into the solution.
-
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for determining the thermodynamic profile, from solid-state analysis to solution modeling.
Figure 1: Systematic workflow for thermodynamic profiling. Blue: Input; Red: Solid-State; Yellow: Solution-Phase; Green: Modeling; Black: Application.
References
The methodologies described above are based on standard protocols for N-aryl amide derivatives.
-
Sha, M., et al. "Solubility and Thermodynamic Properties of N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2017. Link
-
Wang, J., et al. "Solubility Measurement and Thermodynamic Modeling of 3-Methyl-N-(3-methylphenyl)benzamide in Different Solvents." Journal of Chemical & Engineering Data, 2018. Link
-
Grant, D. J. W., et al. "Solubility and Decomposition of Pharmaceuticals." Advanced Drug Delivery Reviews, 2007. Link
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
